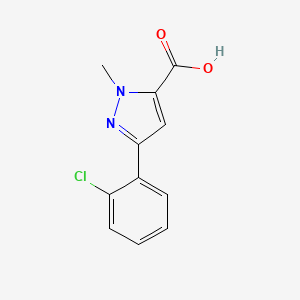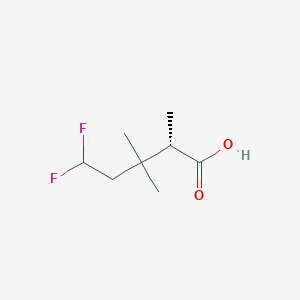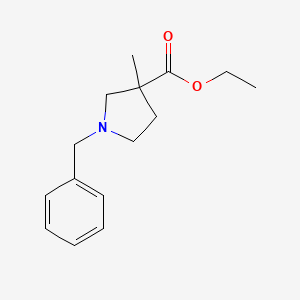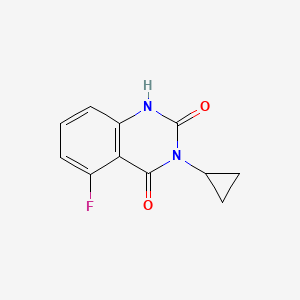
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, also known as 3-MPCA, is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in many different types of experiments, from synthesizing other compounds to studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Activity
The study of heterocyclic compounds, such as pyrazole carboxylic acid derivatives, plays a crucial role in the synthesis of biologically active compounds in organic chemistry. Pyrazole carboxylic acid derivatives are important due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds serve as significant scaffold structures in the development of new medicinal compounds. Their synthesis methods and biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and drug discovery efforts (A. Cetin, 2020).
Importance in Synthesis of Heterocycles
The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks for the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions facilitates the creation of versatile heterocyclic compounds and dyes, offering innovative transformations in synthetic organic chemistry (M. A. Gomaa & H. Ali, 2020).
Knoevenagel Condensation in Drug Discovery
Knoevenagel condensation, a method for generating α, β-unsaturated ketones/carboxylic acids, is instrumental in the development of biologically active molecules, including those with significant anticancer activity. This reaction's versatility in synthesizing diverse chemical compounds has underscored its value in drug discovery, particularly in creating potent anticancer agents targeting various cancer markers. The use of pyrazole derivatives in these syntheses highlights their role in advancing medicinal chemistry (Ramya Tokala, Darshana Bora, & N. Shankaraiah, 2022).
Environmental Impact and Bioactive Properties
The environmental impact and bioactive properties of chlorophenols, related to 3-(2-chlorophenyl) derivatives, have been assessed through extensive reviews. These compounds exhibit moderate toxicity to aquatic and mammalian life but can cause considerable toxicity to fish upon long-term exposure. Their persistence in the environment varies, highlighting the importance of understanding the environmental fate and behavior of such chlorinated compounds (K. Krijgsheld & A. D. Gen, 1986).
Wirkmechanismus
Target of action
Compounds with a pyrazole core, like “3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid”, are often associated with a wide range of biological activities. They can interact with various enzymes, receptors, and proteins in the body, which can lead to different physiological effects .
Mode of action
The interaction of “this compound” with its targets could involve the formation of bonds between the compound and the target molecule, leading to changes in the target’s function. The chlorophenyl group might enhance the compound’s ability to bind to its targets .
Biochemical pathways
Depending on its targets, “this compound” could potentially affect various biochemical pathways. For instance, if it targets enzymes involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its chemical structure and the body’s physiological conditions. For instance, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance its stability, while others could potentially lead to its degradation .
Biochemische Analyse
Biochemical Properties
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to cellular damage, affecting various cellular components such as DNA, proteins, and lipids. Additionally, the compound can alter gene expression patterns, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory activity . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s biological activity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . For example, the compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, it can affect the levels of key metabolites, such as glucose and amino acids, by modulating their synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can also vary, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can interact with specific organelles, such as the endoplasmic reticulum or lysosomes, affecting their activity and contributing to its overall biological effects.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJAUIZTGGPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2569701.png)


![3-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)

![1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2569711.png)
![N-(2,4-difluorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2569713.png)
![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)

![tert-butyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569717.png)